4-Amino-6-fluoroisobenzofuran-1(3H)-one

Process Chemistry PARP Inhibitor Synthesis Talazoparib

4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS 1207453-91-5) is a halogenated amino-isobenzofuranone building block with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol. It is a white solid typically stored at room temperature and is commercially available with a standard purity of ≥95% to 97%.

Molecular Formula C8H6FNO2
Molecular Weight 167.139
CAS No. 1207453-91-5
Cat. No. B595811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-6-fluoroisobenzofuran-1(3H)-one
CAS1207453-91-5
Molecular FormulaC8H6FNO2
Molecular Weight167.139
Structural Identifiers
SMILESC1C2=C(C=C(C=C2N)F)C(=O)O1
InChIInChI=1S/C8H6FNO2/c9-4-1-5-6(7(10)2-4)3-12-8(5)11/h1-2H,3,10H2
InChIKeyDSZCXDVJAIFZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS 1207453-91-5): A Key Talazoparib Intermediate with Differentiated Synthetic Utility


4-Amino-6-fluoroisobenzofuran-1(3H)-one (CAS 1207453-91-5) is a halogenated amino-isobenzofuranone building block with the molecular formula C8H6FNO2 and a molecular weight of 167.14 g/mol . It is a white solid typically stored at room temperature and is commercially available with a standard purity of ≥95% to 97% . This compound is a critical and structurally defined intermediate in the synthesis of the FDA-approved PARP inhibitor talazoparib (BMN-673), where it serves as a starting material in a key amination-condensation pathway [1].

Why 4-Amino-6-fluoroisobenzofuran-1(3H)-one Cannot Be Simply Replaced by Its Nitro-Analog in Talazoparib Synthesis


The selection between 4-amino-6-fluoroisobenzofuran-1(3H)-one and its closest procurement alternative, 6-fluoro-4-nitroisobenzofuran-1(3H)-one (CAS 1207453-90-4), is not based on simple structural similarity but on a radical trade-off in process chemistry. The two compounds gate completely different synthetic routes to the same drug substance, with profound differences in step count, reaction conditions, and overall yield. Direct head-to-head data from a comparative synthesis of BMN-673 analogues reveals a staggering difference in total yield: 0.3% for the amino-intermediate route versus 6.4%–61% for the nitro-intermediate route [1][2]. Furthermore, the routes have distinct operational challenges; the amino route demands rigorous anhydrous conditions, while the nitro route requires a challenging low-temperature step (−30°C) that limits scalability [1][2]. This evidence demonstrates that a procurement decision carries direct and quantifiable consequences for process efficiency and cost of goods.

Head-to-Head Evidence: 4-Amino-6-fluoroisobenzofuran-1(3H)-one vs. the Nitro-Intermediate in Talazoparib Process Chemistry


Total Synthesis Yield: A >200-Fold Difference Defines Route Viability

In a direct comparative study, the synthetic route using 4-amino-6-fluoroisobenzofuran-1(3H)-one as the starting material achieved a total yield of only 0.3% for BMN-673 analogues. In contrast, the alternative route starting from its closest procurement analog, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, delivered a total yield ranging from 6.4% to 61% for the same target analogues [1]. This represents a >20-fold to >200-fold yield advantage for the nitro-analog route.

Process Chemistry PARP Inhibitor Synthesis Talazoparib

Step Yield Bottleneck: A 1.6% Yield in the Key Ring-Opening Step

The low total yield of the amino-intermediate route is largely driven by a severely poor-yielding ring-opening step. The published data show that the second step in the sequence, which uses the coupling product derived from 4-amino-6-fluoroisobenzofuran-1(3H)-one, proceeded with a yield of just 1.6%, followed by a final cyclization step with a yield of 29% [1]. This pinpoints a specific chemical bottleneck that process chemists must solve if this route is to be used.

Organic Synthesis Reaction Optimization Process Development

Process Scalability: Avoiding a −30°C Step by Choosing the Amino Intermediate

A crucial differentiator for industrial procurement is process scalability. The alternative route using 6-fluoro-4-nitroisobenzofuran-1(3H)-one requires a key reaction to be performed at approximately −30°C, which introduces significant capital and operational expenditure for large-scale manufacture [1]. An improved process using 4-amino-6-fluoroisobenzofuran-1(3H)-one was specifically designed to overcome this, operating without the need for low-temperature conditions or metal catalysts, making it inherently more suitable for industrial production [1].

Process Safety Industrial Scale-Up Cryogenic Reaction

Synthetic Efficiency: A 4-Step Convergent Route Offering 62.3% Yield

An improved synthetic route utilizing 4-amino-6-fluoroisobenzofuran-1(3H)-one as a key intermediate has been demonstrated to produce advanced intermediate compound 13 with a yield of 62.3% and the final talazoparib API with a yield of 90.2% and 99.5% HPLC purity [1]. This 4-step convergent route is specifically designed to avoid the chiral supercritical fluid chromatography (SFC) separation that plagued the original amino-intermediate route, directly addressing its primary scale-up limitation [1].

Convergent Synthesis Process Chemistry Talazoparib

Commercial Purity Benchmarking: Minimum 95% to 97% Assay for Research Supply

Reputable vendors supply 4-amino-6-fluoroisobenzofuran-1(3H)-one with a standardized purity of ≥95% (Bidepharm, CymitQuimica, MuseChem) to 97% (Leyan, ChemScene) . This purity level is consistent with its role as a research-grade building block for medicinal chemistry, and batch-specific QC documentation including NMR, HPLC, and GC is commonly provided . This compares favorably with the commercially available nitro-analog, which is also commonly supplied at a minimum purity of 99% [1], but purity alone is not a differentiator; rather, the availability of full characterization data for the amino compound enables precise stoichiometric control in downstream reactions.

Quality Control Building Block Procurement Medicinal Chemistry

Differentiated Application Scenarios for 4-Amino-6-fluoroisobenzofuran-1(3H)-one Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of Novel PARP Inhibitor Analogues

Despite the poor overall yield in its classical linear route, this intermediate is the direct starting point for generating focused libraries of talazoparib analogues through imine formation with aromatic aldehydes. The quantitative knowledge that the initial condensation step proceeds stoichiometrically allows medicinal chemists to exploit this intermediate for rapid SAR exploration, accepting the downstream yield penalties for small-scale analogue synthesis [1].

Process R&D: Development of a Scalable, Non-Cryogenic Talazoparib Manufacturing Route

The demonstrated ability to use this intermediate in a 4-step convergent route that achieves a 90.2% final API yield with 99.5% purity, while entirely avoiding the −30°C cryogenic requirement of the rival nitro-intermediate route, makes it the strategic choice for industrial process development groups targeting a cost-effective, large-scale manufacturing process for talazoparib [1]. The workflow directly addresses the SFC purification bottleneck of the original route.

Analytical Chemistry: Reference Standard for Impurity Profiling

The comprehensive NMR (1H-NMR at 400 MHz in CDCl3) and LC-MS characterization data available for this compound [1] establish it as a well-characterized reference standard. This is essential for quality control laboratories tasked with identifying and quantifying this specific starting material or its derivatives as potential impurities in talazoparib API batches, a critical requirement for regulatory filing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-6-fluoroisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.